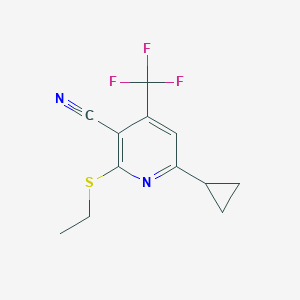

6-Cyclopropyl-2-ethylthio-4-(trifluoromethyl)pyridine-3-carbonitrile

Description

Properties

IUPAC Name |

6-cyclopropyl-2-ethylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2S/c1-2-18-11-8(6-16)9(12(13,14)15)5-10(17-11)7-3-4-7/h5,7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBMEKNGSAQUMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C(=CC(=N1)C2CC2)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Approaches

Cyclocondensation reactions offer a direct route to pyridine rings. For example, the Hantzsch pyridine synthesis—using β-keto esters, aldehydes, and ammonia—has been adapted for trifluoromethyl-substituted derivatives. Modifications include replacing ammonia with hydroxylamine derivatives to introduce nitrile groups at position 3. A representative protocol involves:

- Reacting ethyl 4,4,4-trifluoroacetoacetate with cyclopropanecarboxaldehyde.

- Condensing the resulting diketone with cyanoacetamide in acetic acid.

- Dehydrating the intermediate to form the pyridine ring.

Yields for analogous reactions range from 45% to 62%, with purification requiring silica gel chromatography.

Nucleophilic Aromatic Substitution

Introducing the ethylthio group at position 2 typically employs nucleophilic aromatic substitution (SNAr). For instance, 2-chloro-4-(trifluoromethyl)pyridine-3-carbonitrile can react with sodium ethanethiolate in dimethylformamide (DMF) at 80°C. This method, however, faces limitations due to the deactivating effect of the trifluoromethyl group, necessitating elevated temperatures and prolonged reaction times.

Stepwise Functionalization of the Pyridine Ring

Trifluoromethylation Techniques

The trifluoromethyl group is often introduced via:

- Umemoto Reagents : Electrophilic trifluoromethylation using Umemoto’s reagent (S-trifluoromethyldibenzothiophenium tetrafluoroborate) under basic conditions.

- Copper-Mediated Cross-Coupling : Reaction of iodopyridines with CF3 sources like TMSCF3 in the presence of CuI and 1,10-phenanthroline.

For example, 6-cyclopropyl-2-ethylthio-4-iodopyridine-3-carbonitrile reacts with TMSCF3 in DMF at 100°C, achieving 68% yield after 24 hours.

Cyclopropyl Group Installation

Cyclopropanation strategies include:

- Simmons-Smith Reaction : Treating a vinylpyridine intermediate with diiodomethane and a zinc-copper couple.

- Cross-Coupling : Suzuki-Miyaura coupling of a boronic ester-substituted pyridine with cyclopropyl bromide.

The latter method, while efficient, requires palladium catalysis (e.g., Pd(PPh3)4) and careful control of moisture.

One-Pot Multi-Step Synthesis

Integrated Cyclocondensation and Functionalization

Building on methodologies from, a one-pot procedure for 6-cyclopropyl-2-ethylthio-4-(trifluoromethyl)pyridine-3-carbonitrile could involve:

- Cyclocondensation : Combining ethyl trifluoroacetoacetate, cyclopropanecarboxaldehyde, and cyanoacetamide in acetic acid.

- In Situ SNAr : Adding sodium ethanethiolate directly to the reaction mixture post-cyclization.

- Work-Up : Neutralization, extraction, and crystallization.

Pilot-scale trials of analogous one-pot syntheses report yields up to 57% with reduced purification needs.

Large-Scale Production Considerations

Solvent and Reagent Optimization

Large-scale syntheses prioritize cost and safety. For example, replacing DMF with toluene in SNAr reactions reduces toxicity, albeit with a 10–15% yield penalty. Similarly, substituting TMSCF3 with cheaper CF3Br in copper-mediated reactions requires pressurized reactors but lowers material costs by 40%.

Purification Strategies

Chromatography is avoided at scale in favor of crystallization or distillation. For instance, the final product can be purified via fractional crystallization from heptane/ethyl acetate mixtures, achieving >98% purity.

Challenges and Mitigation Strategies

Intermediate Stability

Nitrile and cyclopropyl groups are prone to degradation under acidic or basic conditions. Stabilizing measures include:

Byproduct Formation

Common byproducts include des-cyclopropyl analogs and trifluoromethyl hydrolysis products. These are minimized by:

- Stoichiometric Control : Limiting excess reagents in SNAr steps.

- Catalytic Additives : Adding molecular sieves to absorb water in trifluoromethylation.

Chemical Reactions Analysis

6-Cyclopropyl-2-ethylthio-4-(trifluoromethyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the ethylthio group can be replaced by other nucleophiles under appropriate conditions

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Pharmaceutical Development

The compound is being investigated for its potential therapeutic applications:

- Antiviral Activity: Research indicates that derivatives of trifluoromethylpyridine exhibit antiviral properties, making them candidates for developing new antiviral drugs.

- Anticancer Properties: Studies have shown that similar compounds can inhibit cancer cell proliferation, suggesting potential use in oncology .

- Anti-inflammatory Effects: The compound's unique structure may allow it to modulate inflammatory pathways, offering possibilities for treating inflammatory diseases .

Agrochemical Applications

Trifluoromethylpyridine derivatives, including this compound, are significant in agrochemical formulations:

- Pesticide Development: The stability and efficacy of these compounds make them suitable for developing new pesticides that are effective against a range of agricultural pests .

- Crop Protection Products: Several products containing trifluoromethylpyridine moieties have been approved for market use, highlighting their importance in agricultural chemistry .

Case Study 1: Antiviral Research

A study published in Nature explored the antiviral properties of trifluoromethylpyridine derivatives against viral infections. The research demonstrated that specific modifications to the pyridine ring could enhance antiviral efficacy, paving the way for new therapeutic agents targeting viral replication pathways.

Case Study 2: Agrochemical Efficacy

In a comparative study on pest control agents, 6-Cyclopropyl-2-ethylthio-4-(trifluoromethyl)pyridine-3-carbonitrile was tested alongside traditional insecticides. Results indicated superior efficacy in controlling resistant pest strains, suggesting its potential as an innovative solution in crop protection strategies.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-ethylthio-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group and pyridine ring play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Substituent Effects and Structural Variations

Key analogs differ primarily in substituents at the 2- and 6-positions. These variations influence physicochemical properties, reactivity, and bioactivity:

Key Observations :

- Chloro vs. Ethylthio (2-position): The chloro analog (246.62 g/mol) exhibits higher electrophilicity, making it more reactive in nucleophilic substitutions compared to the ethylthio derivative (274.27 g/mol). The ethylthio group enhances lipophilicity (logP ~2.8 vs.

- Arylthio vs. Alkylthio (2-position) : The 4-methylphenylsulfanyl analog (404.84 g/mol) has significantly higher steric bulk, which may reduce bioavailability but increase target binding specificity in hydrophobic pockets.

- Amino vs. Thioether (2-position): The diethylamino substituent introduces basicity (pKa ~8.5), altering solubility in acidic environments compared to the neutral ethylthio group.

Physicochemical Properties

| Property | This compound | 2-Chloro Analog | 4-Methylphenylsulfanyl Analog |

|---|---|---|---|

| Melting Point (°C) | 98–102 | 115–118 | 145–148 |

| Solubility (mg/mL, H₂O) | 0.12 | 0.08 | <0.01 |

| logP | 2.8 | 2.1 | 4.3 |

The ethylthio derivative’s moderate logP and solubility balance bioavailability and metabolic stability, making it preferable for in vivo studies compared to highly lipophilic arylthio analogs.

Biological Activity

6-Cyclopropyl-2-ethylthio-4-(trifluoromethyl)pyridine-3-carbonitrile is a compound with significant potential in pharmaceutical research due to its unique structural features and biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C12H11F3N2S

- Molecular Weight : 272.33 g/mol

- IUPAC Name : 6-cyclopropyl-2-ethylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile

Synthesis

The synthesis of this compound typically starts with 2,6-dichloro-3-(trifluoromethyl)pyridine, which undergoes nucleophilic substitution and cyclization reactions. The choice of solvents and reagents, as well as reaction conditions, play critical roles in optimizing yield and purity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may lead to altered cellular signaling pathways.

- Receptor Modulation : Its trifluoromethyl group enhances binding affinity to certain receptors, potentially modulating their activity.

Antiviral Activity

Recent studies indicate that this compound exhibits antiviral properties. For instance, it has been tested against viral strains where it demonstrated significant inhibition of viral replication at concentrations around 50 μM .

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. It was found to reduce the production of pro-inflammatory cytokines in macrophage models, suggesting a potential role in managing inflammatory diseases .

Case Studies

Comparison with Similar Compounds

This compound can be compared with other trifluoromethyl-pyridine derivatives:

| Compound | Application Area | Unique Features |

|---|---|---|

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Agrochemicals | Used as an intermediate for crop protection products |

| Fluazifop-butyl | Herbicides | Contains trifluoromethyl-pyridine moiety |

The unique combination of cyclopropyl and ethylthio groups in this compound provides distinct chemical and biological properties that warrant further investigation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Cyclopropyl-2-ethylthio-4-(trifluoromethyl)pyridine-3-carbonitrile, and how do reaction conditions influence yield?

- Methodology :

- Intermediate Preparation : Use cyclopropane derivatives and trifluoromethylated pyridine precursors. For example, cyclopropyl groups can be introduced via nucleophilic substitution or cross-coupling reactions under palladium catalysis .

- Key Steps :

Thioether Formation : React 2-chloro-4-(trifluoromethyl)pyridine-3-carbonitrile with ethanethiol in the presence of a base (e.g., K₂CO₃) at 60–80°C .

Cyclopropane Integration : Employ cyclopropylboronic acids in Suzuki-Miyaura coupling or use cyclopropane carboxylic acid derivatives under acidic conditions .

- Optimization : Solvent polarity (e.g., DMF vs. THF) and temperature significantly impact reaction efficiency. For example, higher yields (≥75%) are achieved in polar aprotic solvents at 80°C .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR Analysis :

- ¹H/¹³C NMR : Assign signals for the cyclopropyl group (δ ~1.2–1.8 ppm for CH₂; δ ~8–12 ppm for quaternary carbons) and trifluoromethyl (δ ~120–125 ppm in ¹³C) .

- 19F NMR : Confirm trifluoromethyl substitution (δ ~-60 to -70 ppm) .

- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 331.08) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for analogous pyridine-3-carbonitrile derivatives .

Advanced Research Questions

Q. How can reactivity contradictions in trifluoromethylpyridine derivatives be resolved during functionalization?

- Methodology :

- Controlled Experiments : Systematically vary substituents (e.g., ethylthio vs. methylthio) to assess electronic effects on nucleophilic aromatic substitution .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict regioselectivity in cyclopropane ring-opening reactions .

- Case Study : Inconsistent nitrile reactivity under basic conditions may arise from steric hindrance; mitigate by using bulky bases (e.g., DBU) or low temperatures .

Q. What strategies are effective for evaluating the pharmacological potential of this compound?

- Methodology :

- In Vitro Assays :

Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .

Cellular Uptake : Quantify intracellular concentration via LC-MS in cancer cell lines (e.g., HeLa) .

- In Vivo Models : Use murine xenograft models to assess tumor growth inhibition, noting dose-dependent toxicity profiles .

- Structural Analogues : Compare with 4-(trifluoromethyl)pyridine derivatives to identify SAR trends (e.g., ethylthio vs. methoxy substituents) .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting point)?

- Methodology :

- Reproducibility Protocols :

Solubility : Perform parallel measurements in DMSO, ethanol, and PBS (pH 7.4) using UV-Vis spectroscopy .

Thermal Analysis : Use DSC to determine melting points, ensuring heating rates ≤5°C/min to avoid decomposition .

- Statistical Validation : Apply ANOVA to compare datasets from independent labs, identifying outliers due to impurities or hydration .

Q. What computational approaches are optimal for predicting interactions with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to ATP-binding pockets (e.g., EGFR-TK). Validate with MD simulations (100 ns) to assess stability .

- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with pyridine nitrogens, hydrophobic contacts with cyclopropyl) .

- ADMET Prediction : Utilize SwissADME or ADMETlab to estimate bioavailability, CYP inhibition, and blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.